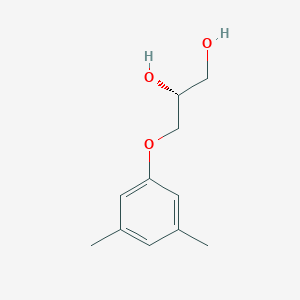
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is known for its unique structural properties, which include a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1,2-propanediol backbone. It is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
The synthesis of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by a ring-opening reaction with a base to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to promote the ring-opening reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- can be compared with similar compounds such as:
1,2-Propanediol, 3-phenoxy-: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,2-Propanediol, 3-(4-methylphenoxy)-: Has a single methyl group at the 4 position, leading to variations in reactivity and interactions.
The uniqueness of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
61248-73-5 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
(2R)-3-(3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3/t10-/m1/s1 |
Clave InChI |
BUPIGXJCEVUNSJ-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC[C@@H](CO)O)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



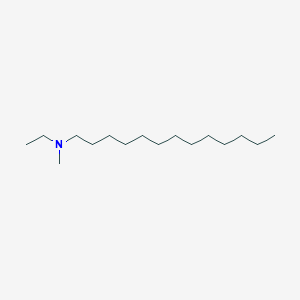
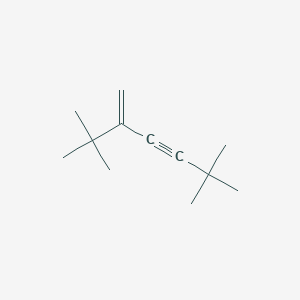


![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
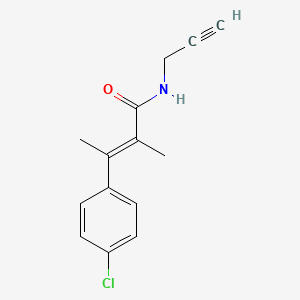
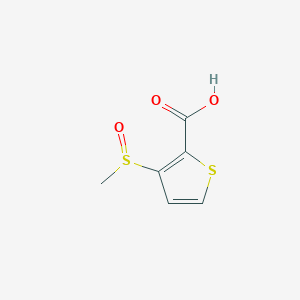
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

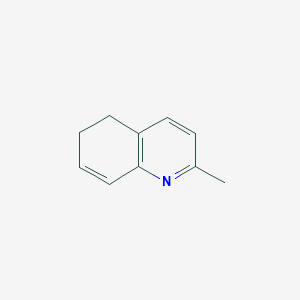
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
